ビフェントリン

概要

説明

Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It is known for its effectiveness against a broad spectrum of pests, including ants, termites, and mosquitoes . Bifenthrin was first registered for use by the United States Environmental Protection Agency in 1985 .

作用機序

- Unlike mammals, insects have lower body temperatures and smaller body sizes, making bifenthrin more toxic to them .

- This transient binding leads to afterpotentials and continuous firing of axons, disrupting normal neural function .

- This hyperpolarization prevents the restoration of resting potential and inhibits the generation of further action potentials .

- It affects the nervous system by altering sodium channel function, leading to paralysis and eventual death of the insect .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

科学的研究の応用

Bifenthrin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of pyrethroid insecticides in various environments.

Biology: Bifenthrin is used to study its effects on insect nervous systems and its potential impact on non-target organisms.

Medicine: Research is ongoing to understand the potential health effects of bifenthrin exposure in humans.

Industry: Bifenthrin is used in the development of pest control products for agriculture and residential use

生化学分析

Biochemical Properties

Bifenthrin interacts with voltage-gated sodium channels in the nervous system of insects, causing prolonged opening of these channels . This results in hyperexcitability and eventual death of the insect . Bifenthrin is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type .

Cellular Effects

Exposure to bifenthrin can result in a dose-dependent reduction in the number of viable cells . At sub-cytotoxic concentrations, bifenthrin increases reactive oxygen species (ROS), TNF-alpha synthesis, and prostaglandin E2 (PGE2) production . Bifenthrin also induces DNA damage and autophagy in certain cells .

Molecular Mechanism

The neurotoxicity of bifenthrin is based on its affinity to voltage-gated sodium channels in both insects and mammals . Bifenthrin, a pyrethroid without an α-cyanogroup, can bind to the sodium channel transiently, resulting in after potentials and eventual continuous firing of axons .

Temporal Effects in Laboratory Settings

Bifenthrin exhibits a significant ability to induce DNA damage and inhibit viability in Spodoptera frugiperda (Sf9) cells . The effects of bifenthrin on these cells were observed over time, with significant levels of autophagosomes and mitochondrial dysfunction in the cytoplasm .

Dosage Effects in Animal Models

In animal models, the effects of bifenthrin vary with different dosages. For instance, a study showed that a 17-month-old male King Charles cavalier experienced acute onset of generalized body tremors and facial twitching after being exposed to bifenthrin .

Metabolic Pathways

Bifenthrin is metabolized in the liver, cleaved at the central ester bond . The metabolites, including cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), are considered relatively non-toxic .

Transport and Distribution

Bifenthrin is poorly soluble in water and often remains in soil . It has a low mobility in most soil types, indicating that its transport and distribution within cells and tissues may be limited .

Subcellular Localization

Given its mechanism of action on voltage-gated sodium channels, it is likely that bifenthrin interacts with these channels in the cell membrane .

準備方法

Bifenthrin is synthesized through a series of chemical reactions. One common method involves the transesterification of lambda-cyhalothric acid with low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce bifenthrin . Another method involves esterification of cyhalothrin and biphenol in the presence of a catalyst and solvent, followed by azeotropic removal of water and crystallization .

化学反応の分析

Bifenthrin undergoes various chemical reactions, including:

Oxidation: Bifenthrin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the chemical structure of bifenthrin, affecting its efficacy.

Substitution: Bifenthrin can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.

類似化合物との比較

Bifenthrin is often compared with other pyrethroid insecticides such as zeta-cypermethrin and permethrin. While all these compounds share a similar mode of action, bifenthrin is unique in its longer residual effect and higher persistence in the environment . Zeta-cypermethrin, for example, has a faster knockdown effect but a shorter residual activity compared to bifenthrin . Other similar compounds include deltamethrin, lambda-cyhalothrin, and cypermethrin .

生物活性

Bifenthrin is a synthetic pyrethroid insecticide widely used in agricultural and residential settings for pest control. Its biological activity extends beyond its intended use as an insecticide, impacting various biological systems, including neuronal and immune responses. This article explores the biological effects of bifenthrin, focusing on its neurotoxicity, immunological effects, and oxidative stress induction, supported by data tables and case studies.

Overview of Bifenthrin

Bifenthrin is characterized by its ability to disrupt sodium channels in nerve cells, leading to prolonged depolarization and subsequent neurotoxic effects. While it is effective against a range of pests, its impact on non-target organisms raises concerns about environmental and health implications.

Neurotoxicity

Research indicates that bifenthrin can induce neurotoxic effects in various animal models. A study demonstrated that exposure to bifenthrin resulted in significant behavioral changes in rats, including impaired motor coordination and learning deficits.

Case Study: Neurobehavioral Effects in Rats

- Methodology : Rats were administered bifenthrin at doses of 3.5 mg/kg and 7 mg/kg for 30 days. Behavioral assessments were conducted using rotarod performance and open field tests.

- Findings :

- Motor Activity : Rats exhibited a 23% to 42% reduction in rotarod performance compared to controls, indicating impaired motor coordination.

- Open Field Activity : There was a significant decrease in locomotion (30% to 43%) and rearing frequency (20% to 48%) among treated rats.

- Recovery : A trend towards recovery was observed 15 days post-exposure withdrawal .

Immunological Effects

Bifenthrin has been shown to affect immune cell morphology and function. In vitro studies on T-cells and neuronal cells revealed significant morphological changes at sublethal concentrations.

Table 1: Biological Effects on T-cells and Neurons

| Concentration (µM) | H9 T-cell Aggregation | PC12 Neurite Outgrowth |

|---|---|---|

| 1 | NOEL | NOEL |

| 10 | LOEL | Inhibition (10%) |

| 100 | Increased aggregation | Inhibition (25%) |

| 1000 | Large aggregates | Inhibition (>90%) |

- Observations : At concentrations as low as 10 µM, bifenthrin induced homotypic aggregation in T-cells, while neurite outgrowth in PC12 cells was inhibited at concentrations starting from 1 µM .

Oxidative Stress Induction

Bifenthrin exposure has been linked to increased oxidative stress markers. A study involving primary microglial cells demonstrated that bifenthrin induces reactive oxygen species (ROS) production and inflammatory responses.

Table 2: Oxidative Stress Markers Induced by Bifenthrin

| Concentration (µM) | ROS Production | TNF-alpha Synthesis |

|---|---|---|

| 1 | Low | Baseline |

| 10 | Moderate | Increased |

| 20 | High | Significant Increase |

特性

CAS番号 |

82657-04-3 |

|---|---|

分子式 |

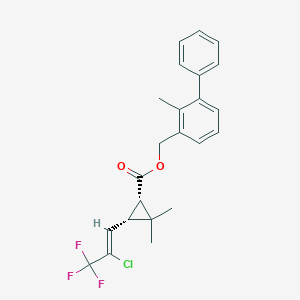

C23H22ClF3O2 |

分子量 |

422.9 g/mol |

IUPAC名 |

(2-methyl-3-phenylphenyl)methyl (3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20?/m1/s1 |

InChIキー |

OMFRMAHOUUJSGP-OSRFAHOBSA-N |

SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

異性体SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |

正規SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

Color/Form |

Light brown viscous oil Viscous liquid; crystalline or waxy solid Off-white to pale tan waxy solid |

密度 |

Density: 1.2 g/cu m at 125 °C |

引火点 |

165 °C (329 °F) - closed cup 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup) 329 °F (closed cup) |

melting_point |

69 °C 156.2 °F |

Key on ui other cas no. |

82657-04-3 439680-76-9 |

物理的記述 |

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide. Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline] Off-white to pale tan waxy solid with a very faint slightly sweet odor. |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

賞味期限 |

Stable under recommended storage conditions. It is rather stable in natural daylight and water (pH 5-9). Stable for two years at 25 °C and 50 °C /technical bifenthrin/ ... stable 21 days at pH 5-9 (21 °C). ... Stable 21 days at pH 5-9 (21 °C) |

溶解性 |

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C Solubility in water: <0.1 ppb Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol |

同義語 |

(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl)methyl Ester; Bifenthrine; Biphenate; Biphenthrin; Biphentrin; Capture; Discipline; Empower; FMC 54800; Fanfare; Kiros E |

蒸気圧 |

0.00000018 [mmHg] 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/ 1.335x10-8 mmHg |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。